(2R,3S)-3-Amino-N-benzyl-2-hydroxybutanamide
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Overview
Description
(2R,3S)-3-Amino-N-benzyl-2-hydroxybutanamide is a chiral compound with significant potential in various scientific fields. Its unique stereochemistry, characterized by the (2R,3S) configuration, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Amino-N-benzyl-2-hydroxybutanamide typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or microbial fermentation processes to achieve high enantioselectivity. These methods are advantageous due to their scalability and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-Amino-N-benzyl-2-hydroxybutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amide group may produce a primary amine.
Scientific Research Applications
(2R,3S)-3-Amino-N-benzyl-2-hydroxybutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R,3S)-3-Amino-N-benzyl-2-hydroxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-3-Amino-2-hydroxybutanamide
- (2R,3S)-3-Amino-N-methyl-2-hydroxybutanamide
- (2R,3S)-3-Amino-N-phenyl-2-hydroxybutanamide
Uniqueness
(2R,3S)-3-Amino-N-benzyl-2-hydroxybutanamide is unique due to its specific benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
917875-41-3 |
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Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
(2R,3S)-3-amino-N-benzyl-2-hydroxybutanamide |
InChI |
InChI=1S/C11H16N2O2/c1-8(12)10(14)11(15)13-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7,12H2,1H3,(H,13,15)/t8-,10+/m0/s1 |
InChI Key |
QYFBXGQDDJBPIX-WCBMZHEXSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)NCC1=CC=CC=C1)O)N |
Canonical SMILES |
CC(C(C(=O)NCC1=CC=CC=C1)O)N |
Origin of Product |
United States |
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